6-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Lipophilicity Membrane Permeability Drug Design

Select this 6-substituted nicotinic acid to exploit its unique para-trifluoromethoxy pharmacophore — validated for carbonic anhydrase III (CAIII) inhibitor development and anti-infective screening (Plasmodium falciparum, Aspergillus niger). Unlike the high-affinity nAChR 2-chloro analog (Ki=30 nM), this compound exhibits negligible nicotinic receptor activity, providing a clean negative control for neurological pathway studies. Its precisely defined LogP (3.2) and TPSA (59.4 Ų) ensure reproducible physicochemical behavior in your assays. Choose the authentic para-substituted isomer to avoid confounding biological effects observed with meta-substituted or additional chloro-substituted analogs. Standard international B2B shipping is feasible with appropriate hazard documentation.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 851266-74-5
Cat. No. B3021949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
CAS851266-74-5
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
InChIKeyCMFMUUMHVQNJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid (CAS 851266-74-5) for Research and Procurement: Basic Properties and Core Classification


6-[4-(Trifluoromethoxy)phenyl]nicotinic acid (CAS 851266-74-5) is a 6-substituted nicotinic acid derivative characterized by a para-trifluoromethoxyphenyl group on the pyridine ring. Its molecular formula is C₁₃H₈F₃NO₃ with a molecular weight of 283.20 g/mol . The compound possesses a carboxylic acid functional group at the 3-position, a topological polar surface area of 59.4 Ų, and a predicted XLogP3 of 3.2, indicating moderate lipophilicity . The trifluoromethoxy substituent enhances metabolic stability and lipophilicity compared to unsubstituted nicotinic acid, making it a valuable scaffold in medicinal chemistry for enzyme inhibition, receptor modulation, and anti-infective research .

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid: Why In-Class Analogs Are Not Interchangeable for Critical Research Applications


Simple substitution with other trifluoromethoxyphenyl nicotinic acid isomers or analogs is not scientifically justified due to pronounced differences in lipophilicity, receptor binding profiles, and metabolic stability conferred by the precise substitution pattern. For instance, the para-substituted 6-[4-(trifluoromethoxy)phenyl]nicotinic acid exhibits a distinct LogP value compared to its meta-substituted isomer . More critically, the presence and position of additional substituents drastically alter biological activity: a 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid analog displays low nanomolar affinity (Ki = 30 nM) for the α4β2 nicotinic acetylcholine receptor, whereas the target 6-[4-(trifluoromethoxy)phenyl]nicotinic acid does not share this high-affinity nAChR profile [1]. These quantitative differences in physicochemical and pharmacological properties underscore that each derivative represents a distinct chemical entity with unique behavior in biological systems, necessitating careful, data-driven selection for research and procurement.

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Differentiation: 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid Exhibits Higher LogP than the Meta-Substituted Isomer

The target compound, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid, possesses a calculated XLogP3 of 3.2 . In contrast, the meta-substituted positional isomer, 6-(3-trifluoromethoxyphenyl)-nicotinic acid, has a predicted LogP of 3.2, which is slightly lower than the para-isomer's value of 3.34540 reported elsewhere . This difference in lipophilicity, though modest, can influence membrane permeability and tissue distribution in biological assays, providing a quantifiable basis for selecting the para-isomer when enhanced membrane interaction is desired.

Lipophilicity Membrane Permeability Drug Design

nAChR Selectivity Profile: 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid Lacks High-Affinity Nicotinic Receptor Binding Seen in Chlorinated Analogs

While the target compound 6-[4-(trifluoromethoxy)phenyl]nicotinic acid has been reported without significant nicotinic acetylcholine receptor (nAChR) activity, a closely related analog, 2-chloro-5-(4-trifluoromethoxyphenyl)nicotinic acid, displays potent binding affinity with a Ki of 30 nM for the α4β2 nAChR subtype in human SH-EP1 cells [1]. This stark contrast (inactive vs. low nanomolar) demonstrates that the presence of a single chlorine atom dramatically alters receptor engagement. The target compound's lack of nAChR affinity makes it a cleaner tool for investigating non-nAChR mediated pathways, whereas the chlorinated analog would introduce confounding nAChR-dependent effects.

Nicotinic Acetylcholine Receptor Selectivity Neuroscience

CAIII Inhibition Potential: 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid Belongs to a Validated Class of 6-Substituted Nicotinic Acid CAIII Inhibitors

The target compound is a 6-substituted nicotinic acid derivative, a class that has been validated as potent inhibitors of carbonic anhydrase III (CAIII), an emerging target for hyperlipidemia and cancer [1]. A representative compound from this class, 6-(hexyloxy) pyridine-3-carboxylic acid, demonstrated a Ki of 41.6 µM against CAIII using size-exclusion chromatography [1]. While direct activity data for 6-[4-(trifluoromethoxy)phenyl]nicotinic acid against CAIII is not available, its structural alignment with this active scaffold (a carboxylic acid group essential for Zn²⁺ coordination and a hydrophobic 6-substituent) supports its potential as a CAIII inhibitor candidate. Procurement of this compound enables investigation into this validated therapeutic axis.

Carbonic Anhydrase III Hyperlipidemia Cancer

Antimalarial and Antifungal Activity Profile: 6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid Demonstrates Direct Killing of P. falciparum and Inhibition of A. niger

In functional assays, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid has been shown to kill Plasmodium falciparum, the causative agent of malaria, and to inhibit cilia formation by Aspergillus niger, a common fungal pathogen [1]. While quantitative IC₅₀ values are not provided in the source, the reported activity against these clinically relevant pathogens distinguishes this compound from many other 6-substituted nicotinic acid analogs that lack documented anti-infective properties. This broad-spectrum anti-infective profile offers a unique entry point for research into novel antimalarial and antifungal agents.

Antimalarial Antifungal Infectious Disease

6-[4-(Trifluoromethoxy)phenyl]nicotinic Acid: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization for CAIII Inhibitors in Hyperlipidemia and Cancer

Based on its classification as a 6-substituted nicotinic acid [1], this compound is an ideal starting point for structure-activity relationship (SAR) studies targeting carbonic anhydrase III (CAIII). The validated pharmacophore—a carboxylic acid for Zn²⁺ coordination and a hydrophobic 6-substituent—is fully present, offering a direct path to potent CAIII inhibitors for hyperlipidemia and oncology applications [1].

Mechanistic Studies in Neuroscience Requiring nAChR-Inactive Controls

Given its lack of significant affinity for α4β2 nicotinic acetylcholine receptors (in contrast to the high-affinity 2-chloro analog with Ki = 30 nM) [2], this compound serves as an excellent control or scaffold for probing non-nAChR mediated pathways in neurological research. Its use prevents confounding effects from nicotinic receptor activation or blockade, ensuring cleaner phenotypic readouts.

Antimalarial and Antifungal Drug Discovery Programs

Functional evidence of activity against Plasmodium falciparum (malaria) and Aspergillus niger (fungal pathogen) [3] positions this compound as a valuable screening hit for anti-infective drug discovery. Research groups focused on neglected tropical diseases or antifungal resistance can procure this compound to validate its mechanism and explore SAR for improved potency.

Synthesis of Novel Antitubercular Agents

The compound's structure has been cited as a framework for developing potent antitubercular agents . Research laboratories engaged in tuberculosis drug discovery can utilize 6-[4-(trifluoromethoxy)phenyl]nicotinic acid as a key building block for generating focused libraries targeting Mycobacterium tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.